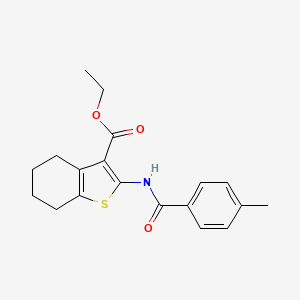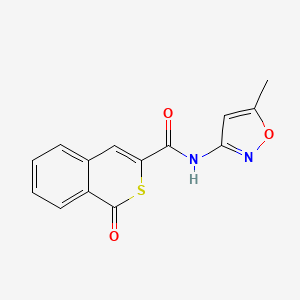![molecular formula C10H7ClN2OS B6421970 (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 37428-88-9](/img/structure/B6421970.png)
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Overview
Description
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known as CPMI, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazolidinone family of compounds, which have been the subject of numerous studies in recent years. CPMI is a colorless, crystalline solid with a melting point of approximately 120°C. It has two chiral centers and is optically active, meaning it can exist in two different forms. Its structure consists of an imidazolidinone ring, a methylidene group, and a sulfanylidene group, which are all attached to a five-membered ring.
Scientific Research Applications
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of various other compounds, such as 2-amino-4-methylthiazole and 2-amino-4-methyl-1,3-thiazole. It has also been used as a catalyst in the synthesis of imidazolium-based ionic liquids. Additionally, (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
Mechanism of Action
The exact mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldoketoreductase. Additionally, (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been shown to interact with the active site of these enzymes, blocking the binding of their natural substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and aldoketoreductase. Additionally, it has been shown to interact with the active site of these enzymes, blocking the binding of their natural substrates. This could potentially lead to a decrease in the production of certain hormones or other biochemical compounds that are produced by these enzymes.
Advantages and Limitations for Lab Experiments
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is optically active, meaning it can exist in two different forms, which can be useful for certain types of experiments. However, (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one also has some limitations. It is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain types of experiments.
Future Directions
There are several potential future directions for the study of (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one. One potential direction is to further investigate its potential applications in drug discovery. Additionally, further research could be done to explore its potential uses as a catalyst in the synthesis of other compounds. Additionally, more research could be done to explore its biochemical and physiological effects, as well as its potential interactions with other enzymes. Finally, further research could be done to explore its potential use in the development of new materials, such as ionic liquids.
Synthesis Methods
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be synthesized from 4-chloroaniline and ethyl diazoacetate in the presence of a base. The reaction proceeds in two steps. In the first step, 4-chloroaniline reacts with ethyl diazoacetate to form an intermediate, which then undergoes a cyclization reaction to form the desired product, (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one. The reaction is typically carried out in an inert atmosphere and can be scaled up to produce larger quantities of the compound.
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVGUGFRTRAWCL-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
37428-88-9 | |
| Record name | 5-((4-Chlorophenyl)methylene)-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037428889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-phenylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421894.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421905.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421921.png)
![5-(4-chlorophenyl)-3-[(E)-{[2-(difluoromethoxy)phenyl]methylidene}amino]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6421928.png)
![ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6421931.png)
![3,4-dimethoxy-N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]benzohydrazide](/img/structure/B6421932.png)

![2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6421947.png)

![N-[4-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B6421951.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6421956.png)

![methyl 3-({2-[(ethoxycarbonyl)amino]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}sulfonyl)thiophene-2-carboxylate](/img/structure/B6421974.png)
![1-cyclopentyl-3-[5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea](/img/structure/B6421976.png)